

Nirogacestat solubility and preparation for laboratory experiments

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Compound of Interest

Compound Name: Nirogacestat

Cat. No.: B609584

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Application Notes and Protocols: Nirogacestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (formerly PF-03084014) is an oral, selective, and reversible small-molecule inhibitor of the gamma-secretase (γ -secretase) enzyme.[1][2][3] Gamma-secretase plays a crucial role in the proteolytic cleavage of multiple transmembrane proteins, including the Notch receptor.[1][4] Dysregulation of the Notch signaling pathway is implicated in the pathogenesis of various diseases, including desmoid tumors, where it can drive cell proliferation and survival.[1][5][6] By inhibiting gamma-secretase, **nirogacestat** blocks the release of the Notch intracellular domain (NICD), thereby interrupting the downstream signaling cascade.[5] This mechanism makes **nirogacestat** a valuable tool for cancer research and a therapeutic agent for progressing desmoid tumors.[4][6]

These application notes provide essential information on the solubility, preparation, and handling of **nirogacestat** for laboratory experiments, along with a detailed protocol for a common cell-based assay.

Physicochemical Properties and Solubility

Nirogacestat is a white to off-white powder. Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The compound is poorly soluble in water and at neutral or

alkaline pH levels.[2][7][8][9] However, its solubility increases in acidic conditions and in common organic solvents.[8]

Table 1: Solubility of **Nirogacestat** in Common Laboratory Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	98 mg/mL[10]	200.14 mM[10]	Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[10] Sonication may be required.[2][11]
Ethanol	49 mg/mL[10]	~100 mM	Sonication is recommended.[11]
Water	Insoluble[10]	< 0.1 mg/mL[2]	
10% DMSO >> 90% Corn Oil	≥ 2.5 mg/mL[2]	≥ 5.11 mM[2]	Forms a clear solution. Suitable for in vivo studies.[2]
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% Saline	1.43 mg/mL[2]	2.92 mM[2]	Forms a suspended solution; requires sonication.[2] Suitable for in vivo studies.

Note: The molecular weight of **Nirogacestat** (free base) is 489.64 g/mol .[2]

Protocols for Laboratory Use

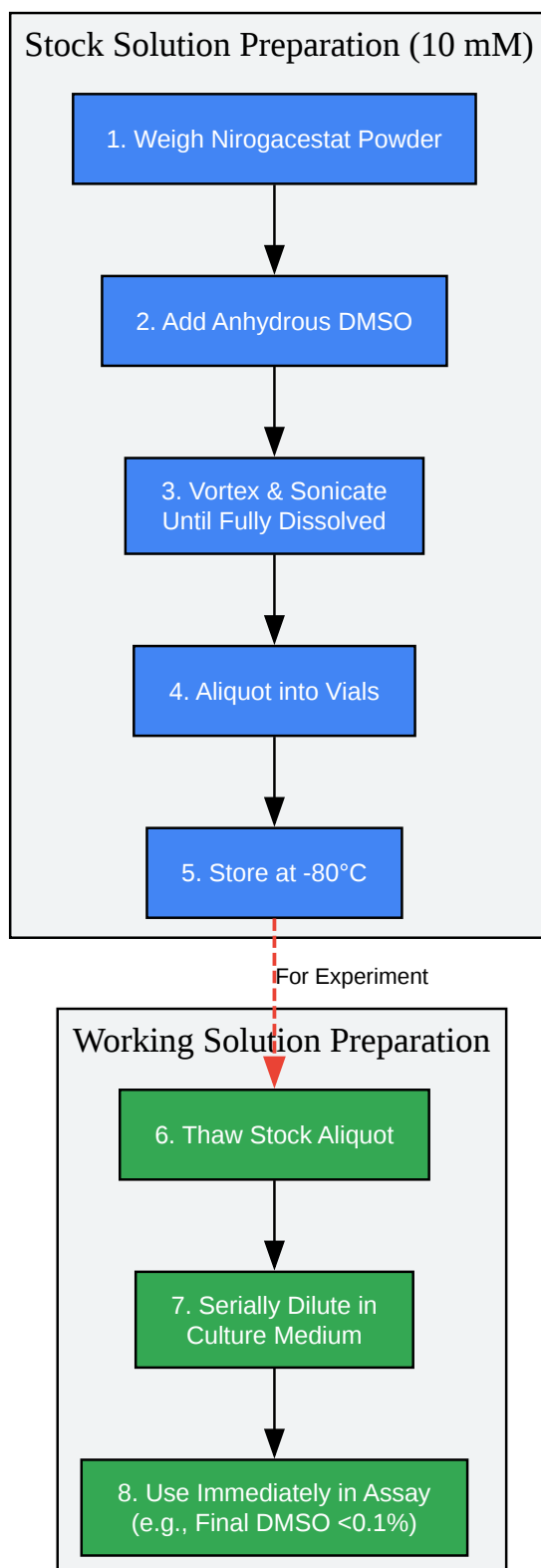
Preparation of Nirogacestat Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for most in vitro cell culture experiments.

Materials:

- **Nirogacestat** powder (Cat. No. HY-15185 or equivalent)[[2](#)]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer and sonicator

Workflow for Preparing **Nirogacestat** Solutions



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Caption: Workflow for preparing **nirogacestat** stock and working solutions.

Procedure:

- **Weighing:** Accurately weigh out a desired amount of **nirogacestat** powder. For 1 mL of a 10 mM stock solution, weigh 4.896 mg of **nirogacestat**.
- **Solubilization:** Add the appropriate volume of anhydrous DMSO to the powder. Vortex the solution vigorously. If necessary, use a sonicator bath to ensure the compound is fully dissolved.[\[2\]](#)[\[11\]](#)
- **Aliquoting:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[\[11\]](#)
- **Storage:** Store the aliquoted stock solution at -80°C for long-term stability (up to 1 year).[\[2\]](#) [\[11\]](#) For short-term use, a stock can be kept at -20°C for up to 6 months.[\[2\]](#)

Protocol: In Vitro Cell Proliferation Assay using Resazurin

This protocol provides a method to assess the anti-proliferative effects of **nirogacestat** on a cancer cell line (e.g., T-cell acute lymphoblastic leukemia cell lines like HPB-ALL).[\[2\]](#)

Materials:

- Cancer cell line of interest (e.g., HPB-ALL)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- 10 mM **Nirogacestat** stock solution in DMSO
- Sterile 96-well cell culture plates
- Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
- Phosphate-Buffered Saline (PBS)
- Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

Table 2: Example Parameters for a Cell-Based Proliferation Assay

Parameter	Recommended Value
Cell Seeding Density	10,000 cells/well[2][10][11]
Plate Format	96-well plate[2][10][11]
Nirogacestat Concentrations	Serial dilutions (e.g., 1 nM to 10 μ M)
Final DMSO Content	\leq 0.1%[2][10][11]
Incubation Time	7 days[2][10][11]
Viability Reagent	Resazurin (final concentration 0.1 mg/mL)[2][10][11]
Readout	Fluorescence (Ex: 560 nm, Em: 590 nm)[2][10][11]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 μ L of complete growth medium.[2][10][11] Incubate overnight to allow cells to attach (if adherent) or stabilize.
- Compound Preparation: Prepare serial dilutions of **nirogacestat** from the 10 mM stock solution in complete growth medium. The final concentration of DMSO in the wells should not exceed 0.1% to avoid solvent toxicity.[2][10][11] Include a "vehicle control" group treated with 0.1% DMSO.
- Cell Treatment: Add the diluted **nirogacestat** solutions to the appropriate wells.
- Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO₂. [2][10][11]
- Viability Assessment: After the incubation period, add 10 μ L of Resazurin solution (0.1 mg/mL) to each well.[2][10]
- Final Incubation: Incubate the plate for an additional 2 to 4 hours to allow for the conversion of Resazurin to the fluorescent resorufin by viable cells.[2][10][11]

- Data Acquisition: Measure the fluorescent signal using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2][10][11]
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.

Mechanism of Action: Inhibition of Notch Signaling

Nirogacestat functions by directly targeting the gamma-secretase complex, a multi-subunit intramembrane protease.[5] In the canonical Notch signaling pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by gamma-secretase, which releases the Notch Intracellular Domain (NICD).[5] The liberated NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes that regulate cell proliferation, differentiation, and survival.[1][5]

Nirogacestat binds to the presenilin component of the gamma-secretase complex, non-competitively inhibiting its enzymatic activity.[12] This blockade prevents the cleavage of the Notch receptor, thereby halting the release of NICD and suppressing downstream gene transcription.[5]

```
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penwidth=2]; }
```

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